N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-1,1-dioxothiane-4-sulfonamide
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Overview
Description
N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-1,1-dioxothiane-4-sulfonamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-1,1-dioxothiane-4-sulfonamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve multi-step synthesis processes, including the formation of the benzimidazole ring and subsequent functionalization to introduce the cyclopropyl and sulfonamide groups.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the benzimidazole ring or the sulfonamide group.
Scientific Research Applications
N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-1,1-dioxothiane-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are explored for potential therapeutic uses, including anticancer and antimicrobial treatments.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-1,1-dioxothiane-4-sulfonamide involves its interaction with specific molecular targets. For example, benzimidazole derivatives are known to inhibit enzymes or interfere with DNA synthesis in microbial cells. The compound may also bind to specific receptors, modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as thiabendazole and albendazole. Compared to these, N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-1,1-dioxothiane-4-sulfonamide may exhibit unique properties due to the presence of the cyclopropyl and sulfonamide groups, which can influence its pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-1,1-dioxothiane-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-20-16-5-2-12(10-15(16)19-17(20)13-3-4-13)11-18-26(23,24)14-6-8-25(21,22)9-7-14/h2,5,10,13-14,18H,3-4,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYNKCWQDPVTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNS(=O)(=O)C3CCS(=O)(=O)CC3)N=C1C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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